Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)

Ethyl 2-(2-phenylindol-1-yl)acetate is a synthetic indole derivative with applications in organic synthesis and pharmaceutical research. Its structure features an ethyl ester group attached to a 2-phenylindole core, making it a versatile intermediate for the development of biologically active compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, facilitating further functionalization. Its well-defined molecular architecture allows for precise modifications, enhancing its utility in medicinal chemistry and material science. The product is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
Ethyl 2-(2-phenylindol-1-yl)acetate structure
65746-57-8 structure
Product Name:Ethyl 2-(2-phenylindol-1-yl)acetate
CAS No:65746-57-8
MF:C18H17NO2
MW:279.333084821701
CID:1693354
PubChem ID:11694784
Update Time:2025-08-05

Ethyl 2-(2-phenylindol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-phenylindol-1-yl)acetate
    • 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester
    • C-2213
    • ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
    • AGN-PC-00EADQ
    • DTXSID10470750
    • MFCD11046346
    • Ethyl2-(2-phenyl-1H-indol-1-yl)acetate
    • DB-073659
    • E76486
    • CS-0187808
    • BS-50559
    • 65746-57-8
    • AKOS009165426
    • Inchi: 1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
    • InChI Key: CVVURAYNPDJRBT-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1C(C2C=CC=CC=2)=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 279.12601
  • Monoisotopic Mass: 279.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • PSA: 31.23

Ethyl 2-(2-phenylindol-1-yl)acetate Security Information

Ethyl 2-(2-phenylindol-1-yl)acetate Pricemore >>

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Additional information on Ethyl 2-(2-phenylindol-1-yl)acetate

Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8): A Comprehensive Overview in Modern Chemical Research

Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of Ethyl 2-(2-phenylindol-1-yl)acetate consists of a phenylindole moiety linked to an acetate ester group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for synthetic chemists and pharmacologists. The phenylindole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules, plays a crucial role in the compound's interaction with biological targets.

Recent advancements in chemical biology have highlighted the importance of indole derivatives in drug discovery. Ethyl 2-(2-phenylindol-1-yl)acetate has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its ability to serve as a versatile building block has opened new avenues for the development of compounds targeting various diseases, including neurological disorders and cancer.

In the context of medicinal chemistry, the acetate ester group in Ethyl 2-(2-phenylindol-1-yl)acetate contributes to its solubility and metabolic stability, which are critical factors in drug design. The compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have provided insights into how modifications at the acetate moiety can influence the overall bioavailability and efficacy of derived compounds.

The synthesis of Ethyl 2-(2-phenylindol-1-yl)acetate involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylindole core efficiently. Additionally, esterification reactions have been optimized to introduce the acetate group while maintaining high yields and purity.

One of the most compelling aspects of Ethyl 2-(2-phenylindol-1-yl)acetate is its potential as a precursor for biologically active molecules. Researchers have leveraged its structural framework to develop analogs with improved binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and neurological pathways associated with memory and cognition.

The role of computational chemistry in studying Ethyl 2-(2-phenylindol-1-yl)acetate cannot be overstated. Molecular modeling techniques have been utilized to predict the compound's interactions with proteins and other biomolecules. These simulations have helped researchers design more effective derivatives by identifying key binding sites and optimizing steric hindrance.

In conclusion, Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) represents a fascinating compound with diverse applications in chemical research. Its unique structure and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is likely to grow further, solidifying its place as a cornerstone in modern pharmaceutical innovation.

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